Tosylmethyl isocyanide
Overview
Description
Tosylmethyl isocyanide, also known as TosMIC, is a stable, colorless, practically odorless solid . It is the best-known member of a series of about 25 sulfonyl-substituted methyl isocyanides . It is a multipurpose synthetic reagent and is by far the most versatile synthon derived from methyl isocyanide .
Synthesis Analysis
TosMIC is prepared by dehydration of the related formamide derivative . It acts as a powerful synthon for cyclization to afford a diverse range of heterocycles . The alpha carbon participates in the cyclization protocol . It has been used not only in cyclization but also as a good sulfonylating and sulfomethylating reagent .Molecular Structure Analysis
TosMIC is an organic compound with the formula CH3C6H4SO2CH2NC . The molecule contains both sulfonyl and isocyanide groups . It is a colorless solid that, unlike many isocyanides, is odorless .Chemical Reactions Analysis
TosMIC has been used as a powerful synthon for cyclization to afford a diverse range of heterocycles . It has also been used in regio, chemo, and stereoselective synthesis and production of sulfones and sulfinates . It serves as an important building block in various synthetic methodologies like multi-component reaction, cyclization, domino, cascade, and cycloaddition, and metal-catalyzed reactions .Physical And Chemical Properties Analysis
TosMIC is a colorless solid . Its molecular formula is C9H9NO2S and it has a molar mass of 195.24 g/mol . It is insoluble .Scientific Research Applications
Conversion of Aldehydes to Nitriles
Tosylmethyl isocyanide (TosMIC) has been prominently used in the conversion of ketones to nitriles, introducing an additional carbon in the process. This reaction, initially applied to ketones, has been found valuable in synthetic chemistry (Leusen & Oomkes, 1980).
Synthesis of Biologically Relevant Scaffolds
TosMIC has emerged as a key reagent in synthesizing biologically relevant scaffolds, including pyrroles, benzimidazoles, and quinolines. Its role in constructing fused heterocycles and natural products has been significant, incorporating novel synthetic methodologies (Kaur, Wadhwa, & Sharma, 2015).
Synthesis of Substituted TosMIC Precursors
The development of a high-yielding method for synthesizing substituted tosylmethyl formamides, which can be converted to TosMIC, has broadened its utility in various synthetic applications (Sisko, Mellinger, Sheldrake, & Baine, 1996).
Development of Heterocyclic Compounds
TosMIC and its derivatives are important in designing heterocycles and natural products. The synthesis of valuable heterocycles through reactions with various aldehydes showcases TosMIC's synthetic potential (Vchislo, Fedoseeva, & Verochkina, 2022).
Versatile Synthetic Applications
TosMIC has been identified as a versatile synthon with applications extending beyond heterocyclic synthesis, such as in the efficient conversion of ketones to nitriles (Oldenziel, Vanleusen, & Leusen, 1977).
Safety And Hazards
Future Directions
TosMIC has been used as a powerful and versatile synthon in the synthesis of a broad range of heterocycles having pharmacological interest . It has been used in diverse range of heterocycles like five-membered heterocycles, fused heterocycles, linked or tethered heterocycles, spiro compounds, etc . Future research could explore new catalysts and novel methodologies due to the enormous use of this wonderful reagent .
properties
IUPAC Name |
1-(isocyanomethylsulfonyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOAUYCPAUGDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190101 | |
Record name | Tosylmethyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |
Record name | Tosylmethyl isocyanide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18074 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Tosylmethyl isocyanide | |
CAS RN |
36635-61-7 | |
Record name | Tosylmethyl isocyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36635-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosylmethyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosylmethyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-toluenesulphonyl)methyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TOSYLMETHYL ISOCYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35FD6OLH8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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